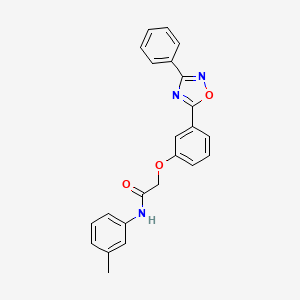

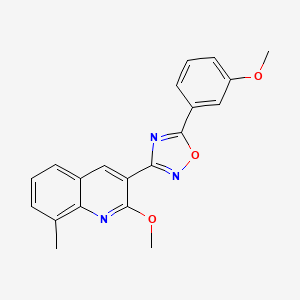

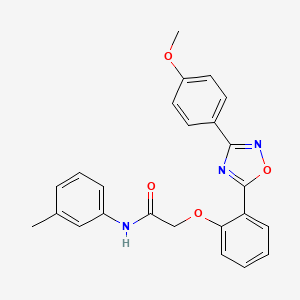

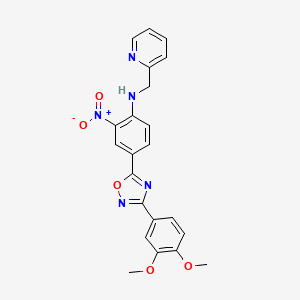

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide, also known as A-796260, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in pain modulation, stress responses, and addiction. In recent years, A-796260 has gained attention in scientific research due to its potential therapeutic applications in various fields, including pain management, drug addiction, and mental health disorders.

Mecanismo De Acción

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide exerts its pharmacological effects by selectively binding to the NOP receptor and activating downstream signaling pathways. The NOP receptor is widely distributed in the central nervous system and peripheral tissues and is involved in various physiological processes, including pain modulation, stress responses, and reward pathways. Activation of the NOP receptor by this compound results in the inhibition of neurotransmitter release, including dopamine, and the modulation of ion channels and second messenger systems. This leads to the modulation of pain perception, stress responses, and addiction-related behaviors.

Biochemical and Physiological Effects:

This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. In terms of pain management, this compound has been found to reduce pain sensitivity and improve analgesic effects in animal models of acute and chronic pain. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of opioid and cocaine addiction, suggesting its potential as a treatment for drug addiction. Additionally, this compound has been found to modulate stress responses and affective behaviors, indicating its potential therapeutic applications in mental health disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective agonist of the NOP receptor, which allows for the specific modulation of the receptor without affecting other receptors or systems. Moreover, this compound has a long half-life and is stable in various experimental conditions, making it suitable for in vivo and in vitro studies. However, this compound has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for the research and development of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the compound. Moreover, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound in humans, as well as its safety and tolerability. Additionally, this compound has shown potential as a treatment for various conditions, including pain management, drug addiction, and mental health disorders. Future studies should focus on the development of novel therapeutics based on this compound or other NOP receptor agonists for these indications.

Métodos De Síntesis

The synthesis of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide involves a series of chemical reactions, starting from the commercially available 2,4-dichlorobenzoyl chloride and isobutylamine. The first step involves the formation of the intermediate 2,4-dichlorobenzamide, which is then reacted with piperidine and triethylamine to yield the final product, this compound. The synthesis of this compound has been optimized and improved over the years, leading to higher yields and purity of the compound.

Aplicaciones Científicas De Investigación

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been extensively studied in preclinical models to investigate its pharmacological properties and potential therapeutic applications. In the field of pain management, this compound has shown promising results in reducing pain sensitivity and improving analgesic effects in animal models of acute and chronic pain. Moreover, this compound has been investigated as a potential treatment for drug addiction, including opioid and cocaine addiction, by targeting the NOP receptor. Additionally, this compound has been studied in the context of mental health disorders, such as anxiety and depression, due to its ability to modulate stress responses and affective behaviors.

Propiedades

IUPAC Name |

1-(2,4-dichlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O2/c1-11(2)10-20-16(22)12-5-7-21(8-6-12)17(23)14-4-3-13(18)9-15(14)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDEEHWVJUDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)

![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)